molecular formula C13H15BBrF3O2 B6232404 2-[2-bromo-4-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1595078-04-8

2-[2-bromo-4-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B6232404
CAS RN: 1595078-04-8
M. Wt: 351
InChI Key:
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Description

The compound is a boronic ester, which are commonly used in organic synthesis. Boronic esters are known for their role in the Suzuki reaction, a type of cross-coupling reaction .


Molecular Structure Analysis

The molecular structure of this compound would likely consist of a phenyl ring substituted with a bromo and a trifluoromethyl group, and a boronic ester group. The exact structure would need to be confirmed with spectroscopic analysis .


Chemical Reactions Analysis

As a boronic ester, this compound could potentially participate in various types of cross-coupling reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, similar compounds have been reported to have a density of 1.626 g/mL at 25 °C .

Scientific Research Applications

NMR Studies in Protein Research

The trifluoromethyl group in this compound is particularly useful in 19F NMR studies of proteins. It allows for the optimization of resolution in NMR studies due to its sensitivity to changes in the local dielectric and magnetic shielding environment . This makes it an invaluable tool for elucidating distinct protein conformers or states.

Synthesis of Antitumor Agents

This compound has been utilized in the synthesis of key intermediates for antitumor agents like sorafenib . Sorafenib is a medication used to treat kidney, liver, and thyroid cancer, highlighting the compound’s significance in pharmaceutical research.

Fluorine Tagging in Biomolecular Research

The trifluoromethyl tag derived from this compound exhibits a wide range of chemical shift as a function of solvent polarity, which is crucial for fluorine tagging in biomolecular research . This property is essential for studying various aspects of molecular behavior in different environments.

Chemical Shift Sensitivity Analysis

The compound’s trifluoromethyl group can be used to analyze the chemical shift sensitivity, which is a critical factor in 19F NMR spectroscopy . This analysis helps in understanding the interaction of fluorinated moieties with their surrounding molecular environment.

Organic Synthesis

The bromine and boron atoms present in the compound make it a versatile reagent in organic synthesis. It can be used for various bromination reactions and as a building block for creating complex organic molecules .

Future Directions

The future directions for this compound would depend on its potential applications. Boronic esters are widely used in organic synthesis, so there could be many potential directions for future research .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-[2-bromo-4-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane' involves the reaction of 2-bromo-4-(trifluoromethyl)phenylboronic acid with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a palladium catalyst.", "Starting Materials": [ "2-bromo-4-(trifluoromethyl)phenylboronic acid", "4,4,5,5-tetramethyl-1,3,2-dioxaborolane", "Palladium catalyst" ], "Reaction": [ "Step 1: Dissolve 2-bromo-4-(trifluoromethyl)phenylboronic acid and 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in a suitable solvent such as tetrahydrofuran (THF).", "Step 2: Add a palladium catalyst such as palladium acetate to the reaction mixture.", "Step 3: Heat the reaction mixture under reflux for several hours.", "Step 4: Cool the reaction mixture and filter off any solids.", "Step 5: Purify the product by column chromatography or recrystallization." ] }

CAS RN

1595078-04-8

Product Name

2-[2-bromo-4-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Molecular Formula

C13H15BBrF3O2

Molecular Weight

351

Purity

95

Origin of Product

United States

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